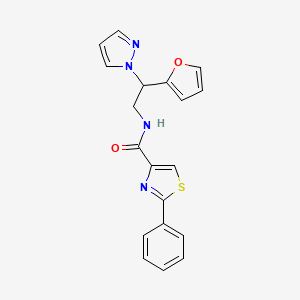

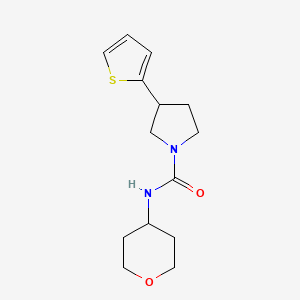

2-((2,3-Dibromopropyl)thio)-4,6-dimethylnicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,3-Dibromopropanol” is a chemical compound with the molecular formula CHBrO . “Tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO)” belongs to the group of brominated flame retardants (BFRs) and is used in various industries including electrical, electronic, musical instrument, and automotive component industries .

Synthesis Analysis

The production of “Tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO)” is increasing due to the growing demand and wide application in various industries .Molecular Structure Analysis

The molecular weight of “Tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO)” is 728.69 g/M .Chemical Reactions Analysis

The mechanism of action of brominated flame retardants (BFRs) like “Tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO)” is based on blocking the generation of flammable gases by decomposition thereof at a temperature approx. 50 °C below the combustion temperature of the host polymer .Physical And Chemical Properties Analysis

The properties of “Tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO)”, e.g., the high octanol–air partition coefficient (Koa), high octanol–water partition coefficient (Kow), and high bioconcentration factor (BCF), indicate a possibility of its spread in aquatic and terrestrial ecosystems and bioaccumulation in living organisms .科学的研究の応用

Heterocyclic Synthesis and Derivatives

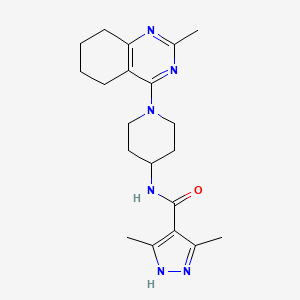

The chemistry of nicotinonitrile derivatives, including compounds structurally related to "2-((2,3-Dibromopropyl)thio)-4,6-dimethylnicotinonitrile," has been explored for the synthesis of diverse heterocyclic systems. For instance, nicotinonitrile derivatives serve as precursors in the synthesis of thiopyran pyridinethiones, illustrating their utility in generating thiophene and thiopyran derivatives through novel synthetic pathways (Salah Eldin, 2003). These methodologies highlight the synthetic potential of nicotinonitrile derivatives in constructing complex heterocyclic structures.

Antimicrobial Applications

Research on bis-[1,3,4]thiadiazole and bis-thiazole derivatives linked to thieno[2,3-b]thiophene moieties, which are chemically analogous to "2-((2,3-Dibromopropyl)thio)-4,6-dimethylnicotinonitrile," demonstrates significant antimicrobial properties. These novel compounds show promising results in antimicrobial evaluation, indicating their potential application in developing new antimicrobial agents (Kheder & Mabkhot, 2012).

Material Science and Surface Chemistry

In the field of material science and surface chemistry, nicotinonitrile derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments. The study of 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile and its analogs demonstrates their effectiveness in protecting carbon steel against corrosion, highlighting the role of these compounds in industrial applications related to corrosion prevention (Fouda et al., 2020).

Synthetic Methodologies and Chemical Reactions

The diverse reactivity and synthetic applications of nicotinonitrile derivatives are further exemplified in studies focusing on their transformation into various functionalized compounds. For example, reactions involving malononitrile dimer with isothiocyanates lead to the formation of highly functionalized dihydropyridine and thiopyran derivatives. These reactions not only showcase the versatility of nicotinonitrile derivatives in organic synthesis but also hint at their potential for creating compounds with varied biological and chemical properties (Dotsenko et al., 2021).

作用機序

Target of Action

It is known to belong to the group of brominated flame retardants (bfrs) . BFRs are commonly used in various industries due to their low cost and high efficiency .

Mode of Action

The mechanism of action of bfrs is based on blocking the generation of flammable gases by decomposition thereof at a temperature approximately 50 °c below the combustion temperature of the host polymer .

Biochemical Pathways

The compound has been demonstrated to exert a harmful effect mainly on the nervous and endocrine systems, lungs, and liver . The possible mechanism of toxicity of the compound in the nervous system is based on the generation of oxidative stress by the compound leading to apoptosis of neuronal cells, while mitochondrial damage is considered to be responsible for changes in the respiratory organ .

Pharmacokinetics

The properties of the compound, such as the high octanol–air partition coefficient (Koa), high octanol–water partition coefficient (Kow), and high bioconcentration factor (BCF), indicate a possibility of its spread in aquatic and terrestrial ecosystems and bioaccumulation in living organisms . High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC—MS/MS) is the basic technique for detection of the compound in environmental samples .

Result of Action

The compound has potential to bioaccumulate in the food chain of living organisms . It has been demonstrated to exert a harmful effect mainly on the nervous and endocrine systems, lungs, and liver . The possible mechanism of toxicity of the compound in the nervous system is based on the generation of oxidative stress by the compound leading to apoptosis of neuronal cells, while mitochondrial damage is considered to be responsible for changes in the respiratory organ .

Action Environment

The presence of the compound has been confirmed in soil, sediments, river water, and such materials as microplastic, curtains, and e-waste devices . The compound has potential to bioaccumulate in the food chain of living organisms . Given the many toxic effects of the compound highlighted in the literature, there is a need for more profound research on the safety of the compound and methods for identification and degradation of this compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2,3-dibromopropylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2N2S/c1-7-3-8(2)15-11(10(7)5-14)16-6-9(13)4-12/h3,9H,4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMNMLZEVOZHOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC(CBr)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,3-Dibromopropyl)thio)-4,6-dimethylnicotinonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2924024.png)

![N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2924028.png)

![1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2924030.png)

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2924034.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2924036.png)